

Spectroscopic Profile of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dichloro-4,5-dimethylpyridazine

Cat. No.: B1321573

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This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **3,6-Dichloro-4,5-dimethylpyridazine**. Designed for researchers, scientists, and professionals in drug development, this document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Where experimental data is not publicly available, theoretical predictions and expected spectral characteristics are provided. Detailed experimental protocols for each spectroscopic technique are also included to facilitate the replication and verification of results.

Molecular Structure

The chemical structure of **3,6-Dichloro-4,5-dimethylpyridazine** is presented below. The molecule consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and two methyl groups at positions 4 and 5.

Caption: Molecular structure of **3,6-Dichloro-4,5-dimethylpyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available ^1H and ^{13}C NMR data for **3,6-Dichloro-4,5-dimethylpyridazine**.

^1H NMR Data

Experimental ^1H NMR data has been reported for this compound. Due to the symmetrical nature of the molecule, the two methyl groups are chemically equivalent, resulting in a single proton signal.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.05	Singlet	6H	2 x CH_3

Reference for ^1H NMR data:[\[1\]](#)

^{13}C NMR Data

As of the latest available information, experimental ^{13}C NMR data for **3,6-Dichloro-4,5-dimethylpyridazine** has not been reported in public literature. However, based on the molecular structure, three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent chlorinated carbons of the pyridazine ring, and one for the two equivalent methyl-substituted carbons of the pyridazine ring.

Predicted Chemical Shift (δ) ppm	Assignment
~150-160	C3, C6 (C-Cl)
~130-140	C4, C5 (C- CH_3)
~15-25	2 x CH_3

Note: The predicted chemical shifts are estimates based on typical values for similar chemical environments and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for **3,6-Dichloro-4,5-dimethylpyridazine** is not currently available in public databases. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2950-3000	C-H stretch (methyl)	Medium
1450-1550	C=N stretch (pyridazine ring)	Medium-Strong
1350-1450	C-H bend (methyl)	Medium
1000-1200	C-C stretch (ring)	Medium
600-800	C-Cl stretch	Strong

Mass Spectrometry (MS)

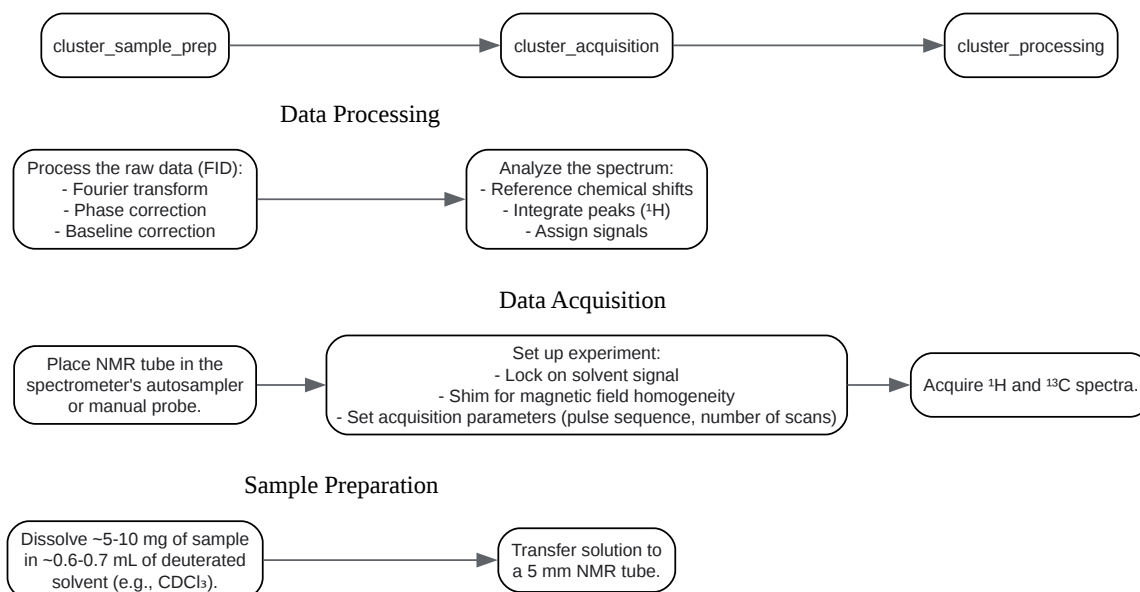
While a full experimental electron ionization mass spectrum is not publicly available, predicted collision cross-section data provides information about the molecule's size and shape in the gas phase. This data is obtained through ion mobility-mass spectrometry techniques.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	176.99808	128.9
[M+Na] ⁺	198.98002	141.3
[M-H] ⁻	174.98352	129.8
[M+NH ₄] ⁺	194.02462	148.4
[M+K] ⁺	214.95396	136.8
[M] ⁺	175.99025	132.3
[M] ⁻	175.99135	132.3

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

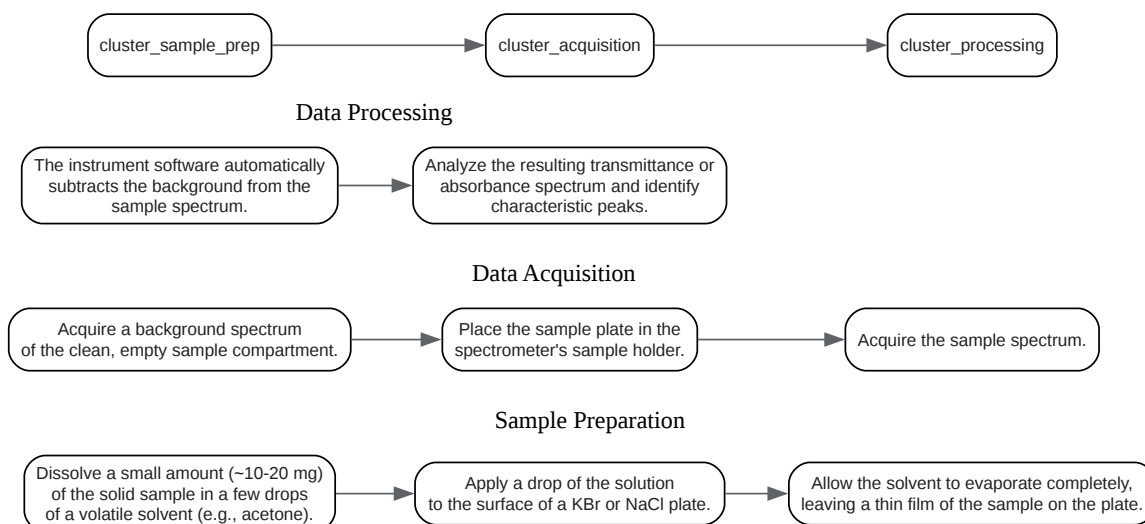
NMR Spectroscopy Protocol



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Caption: General workflow for NMR spectroscopy.

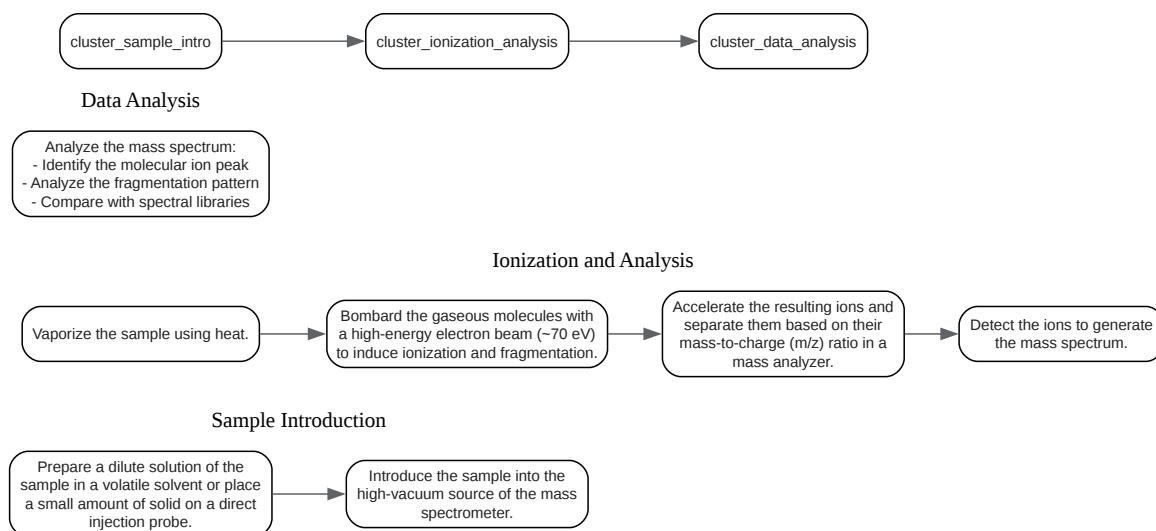
IR Spectroscopy Protocol (Thin Solid Film Method)



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Caption: Workflow for IR spectroscopy using the thin film method.

Electron Ionization Mass Spectrometry (EI-MS) Protocol



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Caption: General workflow for Electron Ionization Mass Spectrometry.

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References

- 1. echemi.com [echemi.com]
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